3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their wide range of biological activities and are extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multistep synthetic route. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced using hydrogen sources like diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen sources such as Hantzsch ester are used in the presence of catalysts.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridine and triazole derivatives, which have significant biological activities .
Scientific Research Applications
3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated as a potential calcium channel blocker for the treatment of hypertension.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells, thereby reducing muscle contraction and lowering blood pressure . The compound also exhibits anti-inflammatory effects by inhibiting the action of cyclooxygenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension.
Amlodipine: Another calcium channel blocker with similar therapeutic effects.
Felodipine: Used for its antihypertensive properties.
Uniqueness
3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity . This structural feature distinguishes it from other dihydropyridine derivatives and contributes to its potent therapeutic effects.
Properties
Molecular Formula |
C22H23F3N4O4 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H23F3N4O4/c1-5-32-20(30)17-12(3)26-13(4)18(21(31)33-6-2)19(17)16-11-29(28-27-16)15-9-7-14(8-10-15)22(23,24)25/h7-11,19,26H,5-6H2,1-4H3 |
InChI Key |
IDRXCJSOTPFZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC)C)C |
Origin of Product |
United States |
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